Phycocyanobilin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

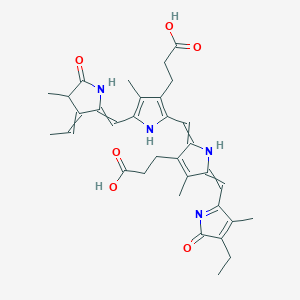

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMALANKTSRILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20298-86-6 | |

| Record name | 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phycocyanobilin Biosynthesis in Spirulina: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), the blue tetrapyrrole chromophore of the high-value protein phycocyanin from Spirulina, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potent antioxidant, anti-inflammatory, and anticancer properties.[1] Understanding the biosynthesis of this bioactive compound is critical for optimizing its production and harnessing its therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Spirulina, detailing the core enzymatic steps, regulatory mechanisms, and relevant quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the quantification of key molecules and the assessment of enzyme activity, alongside visual workflows and pathway diagrams to facilitate comprehension and application in a research and development setting.

The Core Biosynthesis Pathway

The synthesis of this compound in Spirulina is a highly efficient two-step enzymatic process that begins with the ubiquitous metalloprotein, heme.[1] This pathway is responsible for the production of the open-chain tetrapyrrole that serves as the chromophore for phycocyanin, giving Spirulina its characteristic blue-green color.

The primary enzymes involved in this pathway are:

-

Heme Oxygenase 1 (HO1): This enzyme initiates the pathway by catalyzing the oxidative cleavage of the heme ring.

-

This compound:ferredoxin Oxidoreductase (PcyA): This enzyme reduces the product of the HO1 reaction to yield this compound.

The overall transformation can be summarized as the conversion of a cyclic tetrapyrrole (heme) into a linear tetrapyrrole (this compound).

Step 1: Heme to Biliverdin IXα

The biosynthesis of this compound commences with the enzymatic degradation of heme, a reaction catalyzed by heme oxygenase 1 (HO1).[1] In this step, the cyclic tetrapyrrole structure of heme is opened to produce biliverdin IXα, a green, open-chain tetrapyrrole.[1] This reaction is a critical control point in the pathway.

Step 2: Biliverdin IXα to this compound

Following its synthesis, biliverdin IXα is then reduced by the enzyme this compound:ferredoxin oxidoreductase (PcyA) to form this compound.[1] This reduction reaction is dependent on ferredoxin as an electron donor.

Attachment of this compound to Apoproteins

Once synthesized, this compound is covalently attached to the apophycocyanin subunits (α and β) by a class of enzymes known as phycobiliprotein lyases. This attachment is crucial for the formation of the functional phycocyanin protein. Different lyases are specific for the subunit and the attachment site.

-

CpcE/CpcF lyase: This heterodimeric lyase is responsible for attaching PCB to the cysteine-84 residue of the α-subunit of phycocyanin (CpcA).

-

CpcS and CpcT lyases: These lyases are involved in the attachment of PCB to the cysteine residues of the β-subunit of phycocyanin (CpcB). CpcT is regioselective for cysteine-155, while CpcS-type lyases can attach PCB to cysteine-84.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phycocyanobilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue phycobilin, is a linear tetrapyrrole chromophore integral to the light-harvesting machinery of cyanobacteria, red algae, and glaucophytes. Beyond its role in photosynthesis, PCB has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising molecule for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its biosynthetic and signaling pathways.

Chemical Structure and Properties

This compound is an open-chain tetrapyrrole, structurally related to biliverdin IXα. It is covalently attached to phycobiliproteins, such as phycocyanin and allophycocyanin, through a thioether bond.[1]

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₃H₃₈N₄O₆ | [2] |

| Molar Mass | 586.69 g/mol | [2] |

| CAS Number | 20298-86-6 | [2] |

| Appearance | Blue pigment | [1] |

| Solubility | Soluble in DMSO |

The IUPAC name for this compound is 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid.[2]

Stereochemistry

The stereochemistry of this compound is crucial for its biological function and conformation within the phycobiliproteins. The molecule possesses several chiral centers, and its extended conjugated system gives rise to various geometric isomers (Z/E configurations at the methine bridges). The native conformation of PCB within phycocyanin is typically all-Z at the C5, C10, and C15 methine bridges. The stereochemistry at the A-ring is also critical for its covalent attachment to the apoprotein.

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound. While complete, tabulated ¹H and ¹³C NMR data in a single source is scarce, various studies have reported chemical shift assignments.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methine Bridges | 5.8 - 7.4 | 92 - 113 |

| Pyrrole CH₃ | 1.2 - 2.2 | 20 - 23 |

| Ethyl Group | (CH₂) 2.3 - 2.6, (CH₃) 1.0 - 1.2 | (CH₂) ~20, (CH₃) ~12 |

| Propionic Acid | (CH₂) 2.5 - 3.0 | (CH₂) ~35, (C=O) 172-182 |

| Pyrrole C=O | - | 170 - 182 |

Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, and isomeric form.[3][4]

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Table 3: Key Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment |

| 587.2869 | [M+H]⁺ |

| 569 | [M+H - H₂O]⁺ |

| 541 | [M+H - COOH - H]⁺ |

| 299/287 | Cleavage of the central methine bridge |

Note: Fragmentation can vary based on the ionization technique used.

Crystallographic Data

Table 4: Representative Crystallographic Data for C-Phycocyanin (containing this compound)

| PDB ID | Organism | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) |

| 1GH0 | Spirulina platensis | 2.20 | P2₁ | a=107.3, b=115.6, c=183.2; α=90, β=90.03, γ=90 |

| 3O18 | Thermosynechococcus vulcanus | 1.35 | P6₃ | a=182.5, b=182.5, c=61.2; α=90, β=90, γ=120 |

Data from the RCSB Protein Data Bank.[5][6]

Experimental Protocols

Extraction of C-Phycocyanin from Spirulina

This protocol describes a common method for the initial extraction of the this compound-containing protein, C-phycocyanin.

-

Cell Lysis:

-

Suspend fresh or frozen Spirulina biomass in a phosphate buffer (e.g., 0.1 M, pH 7.0).

-

Disrupt the cells using methods such as repeated freeze-thaw cycles (-20°C to 4°C), sonication, or high-pressure homogenization.[1]

-

-

Clarification:

-

Centrifuge the cell lysate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris.

-

Collect the blue supernatant containing crude C-phycocyanin.

-

Cleavage of this compound from C-Phycocyanin

This protocol outlines the cleavage of the chromophore from its apoprotein.

-

Methanolysis:

-

Extraction:

-

After cooling, centrifuge the mixture to remove the precipitated apoprotein.

-

Collect the blue supernatant containing this compound.

-

Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) is a standard method for purifying the cleaved this compound.

-

Sample Preparation:

-

Evaporate the methanol from the supernatant under reduced pressure.

-

Redissolve the crude this compound in a suitable solvent, such as a mixture of methanol and water.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Monitor the elution profile at the absorption maximum of this compound (around 620-660 nm).

-

Collect the fractions corresponding to the this compound peak.[9][10]

-

NMR Sample Preparation

-

Drying: Ensure the purified this compound is thoroughly dried to remove any residual solvents.

-

Dissolution: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). For solubility issues, gentle heating or sonication may be applied.

-

Filtration: Filter the sample through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[11]

-

Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for structural elucidation.

Biosynthetic and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized from heme in a two-step enzymatic pathway.

Caption: Biosynthesis of this compound from heme.

Anti-inflammatory and Antioxidant Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and oxidative stress.

Caption: Key signaling pathways modulated by this compound.

Conclusion

This compound is a molecule with significant potential in both fundamental research and drug development. Its well-defined chemical structure, coupled with its potent biological activities, makes it an attractive candidate for further investigation. This guide provides a foundational understanding of this compound's core chemical and stereochemical properties, offering valuable data and protocols to aid researchers in their exploration of this fascinating natural product. Further research to obtain a complete, high-resolution dataset of its spectroscopic and crystallographic properties is warranted to fully unlock its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. Fast cleavage of this compound from phycocyanin for use in food colouring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and purification of food-grade C-phycocyanin from Arthrospira platensis and its determination in confectionery by HPLC with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

The Multifaceted Roles of Phycocyanobilin in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue linear tetrapyrrole pigment, is a cornerstone of cyanobacterial survival and adaptation. This technical guide provides an in-depth exploration of the core biological functions of PCB, extending from its fundamental role in light harvesting for photosynthesis to its crucial involvement in antioxidant defense and intricate light-sensing signal transduction pathways. We present a comprehensive overview of the quantitative aspects of PCB's function, detailed experimental protocols for its study, and visual representations of the key molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and pharmacology, facilitating a deeper understanding of this versatile biomolecule and its potential applications.

Introduction

Cyanobacteria, as ancient photosynthetic prokaryotes, have evolved sophisticated mechanisms to thrive in diverse and often challenging light environments. Central to their success is a class of pigments known as phycobilins, with this compound (PCB) being a primary example. PCB is the chromophore covalently attached to the apoproteins of phycocyanin (PC) and allophycocyanin (APC), which are the building blocks of the phycobilisome (PBS), the major light-harvesting antenna complex in most cyanobacteria.[1][2] Beyond its role in capturing light energy, PCB is a potent antioxidant and the precursor to chromophores of various photoreceptors that regulate critical cellular processes.[3][4] This guide will dissect these functions, providing the technical details necessary for advanced research and development.

Core Biological Functions of this compound

Light Harvesting for Photosynthesis

The most well-established function of PCB is its role as a light-harvesting pigment. Within the phycobiliproteins of the PBS, PCB absorbs light in the orange-red region of the spectrum (around 620 nm), a range that is poorly utilized by chlorophylls.[2][5] This captured energy is then efficiently transferred via a series of other phycobiliproteins to the reaction centers of Photosystem II and Photosystem I, thereby broadening the spectrum of light available for photosynthesis.[1] The unique spectral properties of PCB-containing proteins allow cyanobacteria to flourish in environments where light quality is variable, such as in aquatic ecosystems where water selectively absorbs certain wavelengths.[5]

Antioxidant Defense

This compound, both as a free molecule and within the phycocyanin complex, exhibits significant antioxidant activity.[3][6] It is a potent scavenger of reactive oxygen species (ROS), which are harmful byproducts of aerobic metabolism and photosynthetic electron transport.[3] This antioxidant capacity is attributed to the conjugated double bond system of the tetrapyrrole backbone, which can readily donate electrons to neutralize free radicals.[6] The beneficial health effects often associated with cyanobacterial extracts, such as those from Spirulina, are in large part due to the antioxidant properties of their high phycocyanin content.[3][7]

Photoreception and Signal Transduction

This compound serves as a precursor for the chromophores of a diverse array of photoreceptors, including phytochromes and cyanobacteriochromes (CBCRs).[8][9] These photoreceptors are crucial for sensing the ambient light environment and initiating signaling cascades that lead to adaptive responses. Upon light absorption, the PCB-derived chromophore undergoes a conformational change, which in turn alters the activity of the protein moiety, often a histidine kinase.[4][10] This initiates a phosphorelay system, ultimately leading to changes in gene expression that control processes such as:

-

Complementary Chromatic Adaptation (CCA): A process where cyanobacteria adjust the composition of their phycobilisomes to optimally absorb the available wavelengths of light.[3][5]

-

Phototaxis: The directed movement of cells towards or away from a light source.[6]

-

Cell Morphology and Development: Light-mediated control of cell shape and filament formation.[7]

Quantitative Data

The following tables summarize key quantitative data related to the biological functions of this compound.

Table 1: Spectral Properties of this compound-Containing Proteins

| Phycobiliprotein | Absorption Maximum (λmax) | Emission Maximum (λem) | Molar Extinction Coefficient (ε) | Reference(s) |

| C-Phycocyanin (PC) | ~620 nm | ~650 nm | Not specified | [2][11][12] |

| Allophycocyanin (APC) | ~650 nm | Not specified | Not specified | [11] |

| CcaS (Green-absorbing form) | 536 nm | Not specified | 27,000 M⁻¹ cm⁻¹ | [13] |

| CcaS (Red-absorbing form) | 672 nm | Not specified | 30,000 M⁻¹ cm⁻¹ | [13] |

Table 2: Antioxidant Capacity of Phycocyanin and this compound

| Compound | Assay | Result | Reference(s) |

| Phycocyanin (PC) | ORAC | 20.33 µmol of Trolox/µmol of compound | [14][15] |

| This compound (PCB) | ORAC | 22.18 µmol of Trolox/µmol of compound | [14][15] |

Signaling Pathways

Complementary Chromatic Adaptation (CCA) Signaling in Fremyella diplosiphon

The RcaE-RcaF-RcaC phosphorelay is a well-characterized pathway that controls CCA in response to red and green light.

Caption: RcaE-RcaF-RcaC phosphorelay in Fremyella diplosiphon.[3][5][7][16]

Negative Phototaxis Signaling in Synechocystis sp. PCC 6803

The UirS-UirR-LsiR system mediates negative phototaxis in response to UV-A light.

Caption: UirS-UirR-LsiR signaling pathway for negative phototaxis.[6]

Experimental Protocols

Phycocyanin Extraction and Quantification

This protocol provides a general method for the extraction and spectrophotometric quantification of C-phycocyanin.

Materials:

-

Cyanobacterial cell pellet

-

0.1 M Sodium Phosphate Buffer (pH 7.0)

-

Centrifuge

-

Spectrophotometer

-

-20°C Freezer

Procedure:

-

Harvest cyanobacterial cells by centrifugation (e.g., 5000 x g for 10 min).

-

Resuspend the cell pellet in 0.1 M sodium phosphate buffer (pH 7.0).

-

Subject the cell suspension to repeated freeze-thaw cycles (e.g., freeze at -20°C, thaw at 4°C or room temperature). Typically, 3-5 cycles are sufficient for cell lysis.[17][18]

-

Alternatively, cells can be disrupted by sonication on ice.[17]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 min at 4°C) to pellet cell debris.

-

Carefully collect the blue supernatant containing the crude phycocyanin extract.

-

Measure the absorbance of the supernatant at 615 nm and 652 nm.[19]

-

Calculate the concentration of C-phycocyanin (C-PC) using the following formula (Bennett and Bogorad, 1973): C-PC (mg/mL) = [A₆₁₅ - (0.474 * A₆₅₂)] / 5.34 [17][19]

Workflow for Phycocyanin Extraction:

References

- 1. Phytochrome Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phycocyanin - Wikipedia [en.wikipedia.org]

- 3. Temporal responses of wild-type pigmentation and RcaE-deficient strains of Fremyella diplosiphon during light transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Responding to light signals: a comprehensive update on photomorphogenesis in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Near-UV cyanobacteriochrome signaling system elicits negative phototaxis in the cyanobacterium Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoregulation of Cellular Morphology during Complementary Chromatic Adaptation Requires Sensor-Kinase-Class Protein RcaE in Fremyella diplosiphon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. CYANOBACTERIOCHROMES: A RAINBOW OF PHOTORECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures of cyanobacteriochromes from phototaxis regulators AnPixJ and TePixJ reveal general and specific photoconversion mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyanobacteriochrome CcaS regulates phycoerythrin accumulation in Nostoc punctiforme, a group II chromatic adapter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxygen radical absorbance capacity of phycocyanin and this compound from the food supplement Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bluelotus.it [bluelotus.it]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 19. Spectrophotometric Determination of Phycobiliprotein Content in Cyanobacterium Synechocystis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Phycocyanobilin in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic properties of phycocyanobilin (PCB), a blue tetrapyrrole chromophore essential to the light-harvesting functions of cyanobacteria and red algae.[1] Understanding how different solvent environments influence the absorption, fluorescence, and conformational characteristics of isolated PCB is critical for its application in various fields, including drug development, bioimaging, and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying processes and workflows.

Introduction to this compound (PCB)

This compound is the primary chromophore found in the phycobiliproteins C-phycocyanin (C-PC) and allophycocyanin (APC).[1][2] In its native biological context, PCB is covalently linked to the apoprotein via a thioether bond, and its specific conformation is rigidly controlled by the protein environment.[1] This interaction dictates the high efficiency of light energy absorption and transfer within the phycobilisome complex.[3] When cleaved from the protein, "free" PCB exhibits significant conformational flexibility, and its photophysical properties become highly sensitive to the surrounding solvent.[4] This sensitivity, particularly to solvent polarity and hydrogen-bonding ability, can be harnessed to modulate its spectroscopic signatures for various applications.

This guide focuses on the characterization of isolated PCB, detailing the effects of different solvents on its UV-Visible absorption, fluorescence emission, and chiroptical properties.

Spectroscopic Data Summary

The interaction of this compound with different solvents can lead to significant shifts in its absorption and emission spectra, as well as changes in its conformational state. The quantitative data compiled from various studies are summarized below.

The absorption spectrum of PCB is characterized by two main bands: a strong Q-band in the red region of the visible spectrum (~600-660 nm) and a Soret band in the near-UV region (~350-380 nm). The precise position of the Q-band maximum (λmax) is highly dependent on the solvent, pH, and the specific isomeric form of PCB, which can be influenced by the isolation procedure.[5]

Table 1: UV-Visible Absorption Maxima (λmax) of this compound Forms in Various Solvents

| This compound Form | Solvent System | λmax (nm) | Reference |

|---|---|---|---|

| Phycobilin 630 (Native PCB) | Chloroform (acidic) | ~630 | [5] |

| Phycobilin 655 Methyl Ester | Chloroform (free base) | 655 | [5] |

| Phycobilin 655 Methyl Ester | Chloroform (shaken with 2.8 N HCl) | 372, 605-665 | [5] |

| this compound | Ethanol | 660 |[6] |

Note: Different names (e.g., Phycobilin 630) have been used in the literature to describe PCB derivatives formed during specific extraction conditions.[5]

Free this compound in solution is fluorescent, though its quantum yield is generally lower than when it is bound within a phycobiliprotein.[7][8] The excited-state dynamics are complex and often involve multiple decay pathways, which are strongly influenced by the solvent.

Table 2: Fluorescence Properties of this compound in Methanol

| Property | Value | Measurement Technique | Reference |

|---|---|---|---|

| Fluorescence Lifetime (τ1) | ~2 ps (± 0.8 ps) | Up-conversion | [9] |

| Fluorescence Lifetime (τ2) | ~24 ps (± 10 ps) | Up-conversion | [9] |

| Long-lived Component | >1 ns | Up-conversion |[9] |

Note: The biexponential decay in methanol suggests the presence of multiple excited-state processes or different conformational isomers in the ground state.[9]

Circular dichroism is a powerful technique for probing the chiral structure of molecules. For PCB, which can adopt helical conformations in solution, CD spectroscopy reveals how solvents influence the equilibrium between different diastereoisomers (e.g., P- and M-helices).[10]

Table 3: Solvent-Induced Conformational Changes of this compound Observed by CD Spectroscopy

| Solvent System | Observation | Implication | Reference |

|---|---|---|---|

| Methanol / Ethanol | Temperature-dependent CD spectra | Indicates a conformational equilibrium between at least two diastereoisomers (helical forms). | [10] |

| Ethyl (-)-(S)-lactate | Considerable increase in CD signal compared to achiral alcohols | Selective stabilization of one diastereoisomer over the other, induced by the chiral solvent. |[10] |

Experimental Protocols

This section outlines the methodologies for the extraction and spectroscopic analysis of this compound.

This protocol describes the cleavage of PCB from the C-phycocyanin apoprotein, typically by methanolysis.

Materials:

-

Purified and lyophilized C-phycocyanin powder

-

Anhydrous methanol (MeOH)

-

Chloroform

-

Hydrochloric acid (HCl)

-

Sodium acetate

-

Nitrogen gas

-

Reflux apparatus

-

Rotary evaporator

-

Spectrophotometer

Methodology:

-

Hydrolysis: Suspend the lyophilized C-phycocyanin in anhydrous methanol.[7]

-

Reflux: Boil the suspension under reflux in a nitrogen atmosphere for a specified period (e.g., several hours). This step cleaves the thioether bond linking PCB to the cysteine residues of the protein.[7]

-

Extraction: After cooling, evaporate the methanol using a rotary evaporator. Extract the pigment from the residue into chloroform.

-

Washing: Wash the chloroform extract with water to remove water-soluble impurities.

-

Purification (Optional): The extracted PCB can be further purified using chromatographic techniques if necessary.[11]

-

Characterization: Confirm the identity and purity of the extracted PCB by measuring its UV-Vis absorption spectrum in acidic chloroform, which should show a characteristic maximum.[5]

An alternative method involves pressurized liquid extraction (PLE) using ethanol at elevated temperatures (e.g., 125°C) and pressures (e.g., 100 bars), which can efficiently cleave and extract PCB.[6]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the extracted PCB in the solvent of interest. The concentration should be adjusted to ensure the absorbance at λmax is within the linear range of the spectrophotometer (typically < 1.5).

-

Blank Measurement: Use the pure solvent as a blank reference to zero the spectrophotometer.

-

Spectral Acquisition: Scan the absorbance of the sample solution over a wavelength range of at least 300 nm to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the Q-band and the Soret band.

Methodology:

-

Sample Preparation: Prepare a very dilute solution of PCB in the desired solvent to avoid inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

-

Emission Spectrum:

-

Set the excitation wavelength (λex) to a value near the Soret band maximum (e.g., ~370 nm).

-

Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 550 nm to 800 nm).

-

Identify the wavelength of maximum emission (λem).

-

-

Excitation Spectrum:

-

Set the emission wavelength (λem) to the observed maximum.

-

Scan the excitation wavelengths over the absorption range (e.g., 300 nm to 700 nm). The resulting spectrum should resemble the absorption spectrum.

-

-

Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Excite the sample with a pulsed laser source at an appropriate wavelength.

-

Collect the fluorescence decay profile.

-

Fit the decay curve to a multi-exponential function to determine the fluorescence lifetime components (τ).

-

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical flows in the study of this compound.

Caption 1: Experimental workflow for the isolation and spectroscopic characterization of this compound.

Caption 2: Logical relationship between solvent properties, PCB conformation, and resulting spectroscopic output.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Phycobilins Versatile Pigments with Wide-Ranging Applications: Exploring Their Uses, Biological Activities, Extraction Methods and Future Perspectives | MDPI [mdpi.com]

- 3. Phycobiliproteins: Structural aspects, functional characteristics, and biotechnological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in solution – a solvent triggered molecular switch - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pressurized Liquid Extraction of a this compound Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Phycocyanobilin: A Technical Guide to its Photophysical Properties and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a blue, light-harvesting pigment, a linear tetrapyrrole (bilin) that plays a crucial role in the photosynthetic apparatus of cyanobacteria and red algae.[1][2][3] Beyond its fundamental role in photosynthesis, PCB has garnered significant interest from the scientific and pharmaceutical communities for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[4][5][6] This technical guide provides an in-depth exploration of the core photophysical characteristics of PCB—its fluorescence quantum yield and lifetime—and delves into its mechanisms of action in biological signaling pathways. Understanding these properties is paramount for its application in bioimaging, drug delivery, and as a therapeutic agent.

Quantitative Photophysical Data

The fluorescence quantum yield and lifetime of this compound are highly sensitive to its immediate environment, including the protein scaffold to which it is bound and the surrounding solvent. This variability is a key consideration in its practical applications.

| Sample | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) | Conditions/Notes |

| This compound in methanol | Not specified | ~2 ps and ~24 ps | Measured by up-conversion technique, indicating very rapid decay pathways in a free state.[7] |

| C-phycocyanin (monomer) | ~0.51 | 1.22 ns | Measured in single-molecule studies, representing the "pristine" state with all three pigments intact.[8] |

| Bacteriophytochrome (BphP) P3 wild type | 0.043 | Not specified | |

| Bacteriophytochrome (BphP) P3 D216A mutant | 0.066 | Not specified | Mutation increases the excited-state lifetime.[9] |

| Bacteriophytochrome (BphP) P3 Y272F mutant | 0.066 | Not specified | Mutation increases the excited-state lifetime.[9] |

| MBL9008307 with PCB chromophore | 0.03 | Not specified | Estimated using the ratio method with Alexa647 as a reference.[1] |

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is essential for characterizing this compound and its derivatives. The following sections outline the standard methodologies.

Measurement of Fluorescence Quantum Yield

The comparative method, as described by Williams et al., is the most common and reliable technique for measuring the fluorescence quantum yield of a sample.[10] This method involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a suitable fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with the sample of interest. For this compound, which absorbs in the red region of the spectrum, standards like Cy5 (ΦF = 0.27 in water) are appropriate.[9]

-

Sample Preparation: Prepare a series of dilute solutions of both the standard and the test sample in a high-purity, spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]

-

Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions.

-

Fluorescence Measurement: Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. It is critical to use the same excitation wavelength and instrument settings for both the standard and the test sample.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.

-

The slope of the resulting linear fit is proportional to the quantum yield.

-

The quantum yield of the test sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots for the test sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the test sample and standard, respectively.[10]

-

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for determining the fluorescence lifetime of a fluorophore.[12]

Protocol:

-

Instrumentation: The core components of a TCSPC system include a pulsed light source (e.g., a picosecond laser diode), a sample holder, a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Excitation: The sample is excited with a short pulse of light.

-

Photon Detection: The detector registers the arrival time of the first emitted photon relative to the excitation pulse.

-

Data Acquisition: This process is repeated thousands or millions of times, and a histogram of the photon arrival times is built up. This histogram represents the fluorescence decay profile.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a simple single-exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

Where:

-

I₀ is the intensity at time zero.

-

τ is the fluorescence lifetime.

-

Signaling Pathways and Biological Activity

This compound exhibits significant biological activity, primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through its interaction with key cellular signaling pathways.

Anti-inflammatory Signaling

This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[4][5]

-

NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as IL-6 and IFN-γ.[4][5]

-

MAPK Pathway: By inhibiting the mitogen-activated protein kinase (MAPK) pathway, this compound can further suppress the production of inflammatory mediators.[4][5]

-

Anti-inflammatory Cytokine Production: Concurrently, this compound can up-regulate the production of the anti-inflammatory cytokine IL-10.[4][5]

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive photophysical characterization of this compound.

Conclusion

This compound stands out as a molecule with not only vital biological functions in photosynthesis but also with significant therapeutic potential. Its photophysical properties, particularly its fluorescence quantum yield and lifetime, are highly tunable by its molecular environment, making it a versatile tool for bioimaging and sensing applications. Furthermore, its ability to modulate key inflammatory signaling pathways underscores its promise in the development of novel therapeutics for a range of inflammatory diseases. A thorough understanding and precise measurement of these fundamental characteristics are essential for unlocking the full potential of this remarkable natural product.

References

- 1. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. nat.vu.nl [nat.vu.nl]

- 10. static.horiba.com [static.horiba.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Phycocyanobilin: The Bioactive Chromophore of C-Phycocyanin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phycocyanobilin (PCB) is a blue, light-harvesting tetrapyrrole chromophore covalently attached to the apoprotein C-phycocyanin (C-PC), a major phycobiliprotein found in cyanobacteria and red algae.[1][2] Beyond its fundamental role in photosynthesis, PCB has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, attachment to C-phycocyanin, and the molecular mechanisms underlying its therapeutic potential. This document includes a summary of key quantitative data, detailed experimental protocols for its study, and visualizations of its biochemical pathways and workflows.

Introduction to this compound and C-Phycocyanin

C-Phycocyanin (C-PC) is a water-soluble pigment-protein complex that acts as an accessory light-harvesting pigment in photosynthesis, absorbing light in the orange-red spectrum (around 620 nm) where chlorophyll's absorption is weak and transferring the energy to the photosynthetic reaction centers.[5][6][7] Its vibrant blue color is imparted by its chromophore, this compound (PCB).[8][9]

PCB is a linear tetrapyrrole (bilin) that is covalently linked via a thioether bond to specific cysteine residues on the α and β subunits of the C-phycocyanin apoprotein.[1][10][11] This covalent attachment is crucial for stabilizing the protein and for its function in light energy transfer.[12] While C-PC itself has shown numerous biological activities, evidence suggests that many of these effects are attributable to the PCB moiety, which is released upon digestion of the protein.[3][13][14]

Biochemical Properties and Structure

This compound is structurally related to biliverdin, a breakdown product of heme in mammals.[13] This structural similarity is key to its biological activity, particularly its ability to inhibit NADPH oxidase and mimic the effects of biliverdin and its metabolite, bilirubin, which are potent endogenous antioxidants.[13][15]

Table 1: Physicochemical and Spectroscopic Properties of this compound and C-Phycocyanin

| Property | This compound (PCB) | C-Phycocyanin (C-PC) | References |

| Chemical Formula | C₃₃H₃₈N₄O₆ | - | [1] |

| Molar Mass | 586.69 g/mol | 70,000 - 110,000 Da | [1][16] |

| Appearance | Blue pigment | Intense blue protein | [1][6] |

| Absorption Max (λmax) | ~646 nm (in adduct) | 615 - 621 nm | [5][6][10][16] |

| Emission Max (λem) | - | ~640 - 650 nm | [5][6][16] |

| Structure | Linear tetrapyrrole | Heterodimer (α and β subunits) | [1][6] |

| Solubility | Poor in water | Water-soluble | [6][17] |

Biosynthesis of this compound and Attachment to C-Phycocyanin

The synthesis of PCB is a multi-step enzymatic process that begins with heme.[18][19] This pathway is essential for the production of functional phycobiliproteins in cyanobacteria.

-

Heme to Biliverdin IXα: The process starts with the cleavage of the heme macrocycle by heme oxygenase (HO), producing biliverdin IXα (BV), carbon monoxide, and free iron.[18][19]

-

Biliverdin to this compound: Biliverdin IXα is then reduced by the ferredoxin-dependent enzyme this compound:ferredoxin oxidoreductase (PcyA) to form this compound.[1][18][19]

Once synthesized, PCB must be covalently attached to the C-phycocyanin apoprotein (composed of α-CpcA and β-CpcB subunits). This attachment is catalyzed by specialized enzymes called lyases. The heterodimeric CpcE/F lyase is responsible for attaching PCB to the cysteine-84 residue of the α-subunit (CpcA).[12][20] Both CpcE and CpcF subunits are involved in binding PCB and transferring it to the apoprotein.[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nutraceutical and therapeutic potential of this compound for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recent Developments in Production and Biotechnological Applications of C-Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phycocyanin - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound chromophore: Significance and symbolism [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro attachment of bilins to apophycocyanin. I. Specific covalent adduct formation at cysteinyl residues involved in this compound binding in C-phycocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biliprotein maturation: the chromophore attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. C-PC [C-Phycocyanin] *CAS 11016-15-2* | AAT Bioquest [aatbio.com]

- 17. glpbio.com [glpbio.com]

- 18. pnas.org [pnas.org]

- 19. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chromophore attachment in phycocyanin. Functional amino acids of this compound--alpha-phycocyanin lyase and evidence for chromophore binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Phycocyanobilin: An In-depth Technical Guide on its Evolutionary Origin and Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a linear tetrapyrrole pigment, is fundamental to the light-harvesting machinery in cyanobacteria and several eukaryotic algae. Its evolutionary journey marks a pivotal innovation in the history of oxygenic photosynthesis. Originating from enzymatic systems present in non-photosynthetic heterotrophic bacteria, the biosynthesis pathway was co-opted and refined in cyanobacteria, enabling the efficient capture of light energy. Beyond its primary role in photosynthesis, PCB has emerged as a molecule of significant interest in pharmacology and drug development. Its potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties are the subject of extensive research. This technical guide provides a comprehensive overview of the evolutionary origins of PCB, details its biosynthesis, and explores its multifaceted significance, with a focus on its therapeutic potential. We present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of critical pathways and workflows to offer a thorough resource for the scientific community.

Evolutionary Origin of this compound Biosynthesis

The advent of oxygenic photosynthesis by cyanobacteria approximately 2.5 billion years ago was a transformative event for life on Earth.[1][2] Central to this process is the ability to efficiently capture light energy, a role fulfilled by extensive antenna systems known as phycobilisomes.[1][3] These complexes are built from phycobiliproteins, which rely on covalently bound linear tetrapyrrole chromophores, or bilins, to absorb and transfer light energy. This compound (PCB) is the foundational light-harvesting bilin required by all phycobilisomes.[1]

The synthesis of PCB presents an evolutionary conundrum. The pathway begins with heme, which is converted to biliverdin IXα (BV) by heme oxygenase (HO).[2][4] This step is oxygen-dependent. Subsequently, the ferredoxin-dependent bilin reductase (FDBR) known as this compound:ferredoxin oxidoreductase (PcyA) reduces BV to form PCB.[2][5] This creates a "chicken-and-egg" scenario: the synthesis of the light-harvesting pigment (PCB) requires oxygen, yet the abundance of atmospheric oxygen was a direct result of efficient light harvesting in photosynthesis.[1]

Recent phylogenetic and biochemical studies have illuminated the origins of this critical pathway. Evidence strongly suggests that the key enzyme, PcyA, evolved from ancestral enzymes ("pre-PcyA") found in diverse, non-photosynthetic heterotrophic bacteria.[1][2][3] These pre-PcyA enzymes are functional FDBRs but do not produce PCB.[1][4]

Crucially, the genes for these pre-PcyA enzymes are located within conserved gene clusters that also encode for "bilin biosynthesis-associated globins" (BBAGs).[1][2] Phylogenetic analysis reveals that these BBAGs are the evolutionary precursors to the light-harvesting phycobiliproteins found in cyanobacteria.[1][4] This indicates that the fundamental components for both bilin synthesis and bilin-binding proteins existed in heterotrophs before the evolution of oxygenic photosynthesis. It is proposed that cyanobacteria acquired these gene clusters, likely through horizontal gene transfer, and subsequently adapted the components for their specialized light-harvesting function.[1][2]

While cyanobacteria largely rely on PcyA, the evolutionary path of PCB synthesis diverged in other lineages. In some red algae (Rhodophytes), for instance, PCB is synthesized not by a dedicated PcyA homolog, but through the isomerization of another bilin, phycoerythrobilin (PEB). This highlights the evolutionary plasticity of bilin biosynthesis pathways following primary endosymbiosis.

References

- 1. pnas.org [pnas.org]

- 2. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidating the origins of this compound biosynthesis and phycobiliproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

In Silico Modeling of Phycocyanobilin-Protein Interactions: A Technical Guide

Abstract

Phycocyanobilin (PCB), a blue tetrapyrrole chromophore derived from C-phycocyanin, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of PCB is intrinsically linked to its interactions with various protein targets within the human body. Understanding these interactions at a molecular level is paramount for the rational design of novel therapeutics. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to elucidate the binding modes, affinities, and dynamic behavior of PCB-protein complexes. This technical guide provides an in-depth overview of the core methodologies employed in the computational modeling of this compound-protein interactions, supplemented with detailed experimental protocols for validation and quantitative data for key interactions.

Introduction to this compound and its Therapeutic Significance

This compound is a linear tetrapyrrole, structurally similar to the endogenous antioxidant bilirubin.[3] It is the chromophore responsible for the blue color of phycocyanin, a pigment-protein complex found in cyanobacteria, such as Spirulina platensis. Emerging research has highlighted the significant health-promoting activities of PCB, including its ability to scavenge reactive oxygen species (ROS), inhibit pro-inflammatory signaling pathways, and induce apoptosis in cancer cells.[1][2][3] These biological activities are predicated on the specific binding of PCB to and modulation of key protein targets.

In Silico Approaches for Modeling this compound-Protein Interactions

Computational modeling serves as a virtual microscope, allowing researchers to visualize and analyze the intricate dance between this compound and its protein partners at an atomic level. The two primary techniques employed are molecular docking and molecular dynamics simulations.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, in this case, PCB) when bound to a second (the receptor or protein). This technique is instrumental in identifying potential binding sites and estimating the binding affinity, often expressed as a binding energy or inhibition constant.

A typical molecular docking workflow is depicted below:

Molecular Dynamics (MD) Simulations: Unveiling the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer a dynamic view, revealing how the PCB-protein complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, the stability of interactions, and the influence of solvent.

The workflow for a typical protein-ligand MD simulation is as follows:

Key Protein Targets of this compound and Signaling Pathway Modulation

In silico and experimental studies have identified several protein targets of this compound, through which it exerts its therapeutic effects.

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

This compound has been shown to exhibit potent anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

Quantitative Data on this compound-Protein Interactions

The following tables summarize quantitative data from various studies on the interaction of this compound with different protein targets.

Table 1: Binding Affinities of this compound to Various Proteins

| Protein Target | Method | Binding Affinity (Ka, M-1) | Dissociation Constant (Kd) | Reference |

| Human Serum Albumin (HSA) | Fluorescence Quenching | 2.2 x 106 | 0.45 µM | [4] |

| Bovine Serum Albumin (BSA) | Fluorescence Quenching, MST | 2 x 106 | 0.5 µM | [5] |

| Catalase | Fluorescence Quenching | 3.9 x 104 | 25.6 µM | [6] |

| α2-Macroglobulin | Spectrofluorimetry | 6.3 x 105 | 1.59 µM |

Table 2: Thermodynamic Parameters of this compound-Protein Binding

| Protein Target | Method | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |

| Catalase | Fluorescence Quenching | -28.2 | -41.9 | 13.7 | [6] |

Table 3: In Silico Binding Energies of this compound with Protein Targets

| Protein Target | Docking Software | Binding Energy (kcal/mol) | Reference |

| Cyclin-dependent kinase 2 (CDK-2) | AutoDock 4.2 | -11.26 | |

| DNA topoisomerase I (topo I) | AutoDock 4.2 | -11.90 | |

| SARS-CoV-2 PLpro-C111S | Not Specified | -44.77 kJ/mol (~ -10.7 kcal/mol) |

Experimental Protocols for Validating In Silico Models

Experimental validation is a crucial step to corroborate the findings from in silico models. Below are detailed protocols for key biophysical techniques used to characterize this compound-protein interactions.

Protocol for Molecular Docking using AutoDock Vina

This protocol provides a general workflow for performing molecular docking of this compound with a protein target using AutoDock Vina.

I. Preparation of Protein and Ligand

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDockTools.

-

Save the prepared protein in PDBQT format.

-

-

Ligand (this compound) Preparation:

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate a 3D conformation and add hydrogens.

-

Define rotatable bonds and save the ligand in PDBQT format using AutoDockTools.

-

II. Grid Box Generation

-

Load the prepared protein PDBQT file into AutoDockTools.

-

Define the search space (grid box) for docking. This can be done by either encompassing the entire protein (blind docking) or focusing on a known or predicted binding site.

-

Set the grid box dimensions (x, y, z) and center coordinates.

-

Save the grid parameter file.

III. Running AutoDock Vina

-

Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

IV. Analysis of Results

-

AutoDock Vina will generate an output PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the docked poses and their interactions with the protein using molecular visualization software like PyMOL or UCSF Chimera. Analyze hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Protocol for Fluorescence Quenching to Determine Binding Affinity

This protocol describes the use of tryptophan fluorescence quenching to measure the binding affinity between this compound and a tryptophan-containing protein.[7][8]

I. Materials and Instrumentation

-

Fluorometer

-

Quartz cuvettes

-

Purified target protein solution of known concentration

-

This compound stock solution of known concentration

-

Appropriate buffer solution

II. Experimental Procedure

-

Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength range to 300-400 nm.

-

Pipette a fixed volume of the protein solution into the cuvette and record the initial fluorescence spectrum.

-

Successively add small aliquots of the this compound stock solution to the cuvette.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

-

Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[7][8]

III. Data Analysis

-

Plot the fluorescence intensity at the emission maximum as a function of the ligand concentration.

-

Use the Stern-Volmer equation or other appropriate binding models to analyze the quenching data and determine the binding constant (Ka) and stoichiometry of the interaction.[8]

Protocol for Circular Dichroism (CD) Spectroscopy to Assess Conformational Changes

CD spectroscopy is a valuable technique for determining if the binding of this compound induces conformational changes in the target protein.[9][10]

I. Materials and Instrumentation

-

CD Spectropolarimeter

-

Quartz cuvettes with a short path length (e.g., 0.1 cm)

-

Purified target protein solution

-

This compound stock solution

-

Buffer solution

II. Experimental Procedure

-

Record the far-UV CD spectrum (typically 190-260 nm) of the protein solution alone to obtain its baseline secondary structure profile.

-

Record the CD spectrum of the buffer solution for baseline correction.

-

Prepare a sample of the protein-phycocyanobilin complex at the desired molar ratio.

-

Record the far-UV CD spectrum of the complex.

-

Subtract the buffer spectrum from the protein and complex spectra.

III. Data Analysis

-

Compare the CD spectrum of the free protein with that of the protein-phycocyanobilin complex.

-

Significant changes in the spectral shape, particularly at the characteristic wavelengths for α-helices (negative bands at 222 and 208 nm) and β-sheets (negative band around 218 nm), indicate a change in the protein's secondary structure upon ligand binding.[11]

-

Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.

Conclusion and Future Directions

In silico modeling, in conjunction with experimental validation, provides a robust framework for investigating the molecular basis of this compound's therapeutic effects. The methodologies outlined in this guide offer a starting point for researchers to explore the interactions of this promising natural compound with a wide array of protein targets. Future research in this area will likely focus on the development of more accurate force fields for this compound, the application of advanced sampling techniques in MD simulations to explore larger conformational spaces, and the integration of machine learning approaches to predict protein-ligand interactions with greater speed and accuracy. These advancements will undoubtedly accelerate the discovery and development of this compound-based therapeutics for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound, a bioactive tetrapyrrolic compound of blue-green alga Spirulina, binds with high affinity and competes with bilirubin for binding on human serum albumin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Characterization and effects of binding of food-derived bioactive this compound to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. helios.eie.gr [helios.eie.gr]

- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Properties and Stability of Phycocyanobilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a blue, light-harvesting linear tetrapyrrole chromophore integral to the phycocyanin protein complex found in cyanobacteria (blue-green algae) and red algae. Beyond its role in photosynthesis, PCB has garnered significant scientific interest for its potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. These activities are largely attributed to the unique chemical structure of the PCB molecule itself. As the bioactive component of C-phycocyanin, understanding the core physicochemical properties and stability of isolated PCB is critical for its effective application in research and the development of novel therapeutics and nutraceuticals. This guide provides an in-depth overview of PCB's key characteristics, stability under various conditions, and established experimental protocols.

Physicochemical Properties

This compound is a blue pigment that, when cleaved from its apoprotein, exhibits distinct chemical and physical characteristics. Its behavior, particularly its solubility and spectral properties, is fundamental to its handling and application in experimental settings.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value / Description | Citation(s) |

| Molecular Formula | C₃₃H₃₈N₄O₆ | [1] |

| Molecular Weight | 586.68 g/mol | |

| Appearance | Blue to dark blue solid | |

| Solubility | Aqueous: Poor solubility, especially at lower pH where it tends to aggregate. Oxidation occurs at neutral and higher pH. | [2] |

| Organic Solvents: Soluble in DMSO, methanol, and ethanol. Solubility in DMSO can be enhanced by gentle heating (37°C) and sonication. | ||

| Spectroscopic Properties | Absorption (λmax): ~370 nm and ~680 nm in HCl/Methanol (1:19 v/v). | [3] |

| Molar Absorptivity (ε): 37,900 M⁻¹cm⁻¹ at 680 nm (in HCl/Methanol). A value of 35,500 M⁻¹cm⁻¹ at 662 nm (in acidic urea) has also been reported. | [3][4] | |

| Fluorescence (λem): Fluorescence is significantly quenched in its free form (unbound to protein), with a very short excited-state lifetime (~40 ps in methanol). When bound to engineered proteins, it can fluoresce brightly in the near-infrared spectrum. | [5] |

Stability Profile

A crucial aspect for the application of this compound is its stability under various environmental conditions. Notably, the stability of free PCB differs significantly from that of the C-phycocyanin protein complex from which it is derived.

Table 2: Stability of this compound and C-Phycocyanin under Various Conditions

| Condition | This compound (Free Chromophore) | C-Phycocyanin (Protein Complex) | Citation(s) |

| Temperature | Remarkably stable during high-pressure and high-temperature processing (e.g., 70-80°C). | Unstable above 45-47°C, leading to rapid denaturation and color loss. | [2][6] |

| pH | Low solubility and aggregation at acidic pH. At pH 7, it is susceptible to oxidation, with the oxidation rate increasing as pH rises. | Maximum stability is observed in the pH range of 5.5-6.0. It is highly unstable and precipitates near its isoelectric point (pH 3-4). | [2][6] |

| Light | Susceptible to photodegradation, a common characteristic of tetrapyrrole compounds. | Sensitive to light exposure; degradation is dependent on light intensity and duration. | [6] |

Key Biological Activities and Signaling Pathways

This compound exerts its biological effects through multiple mechanisms, primarily centered on its ability to counteract oxidative stress and inflammation.

Antioxidant Mechanisms

PCB's antioxidant activity is multifaceted. It can directly scavenge a variety of reactive oxygen species (ROS). More significantly, it modulates key endogenous antioxidant pathways. A primary mechanism is the inhibition of NADPH oxidase, a major source of cellular ROS. Concurrently, PCB induces the expression of Heme Oxygenase-1 (HO-1), an enzyme that catabolizes heme into biliverdin, which is subsequently reduced to bilirubin, a potent endogenous antioxidant. This pathway is often mediated by the activation of the Nrf2 transcription factor.

Anti-inflammatory Mechanisms

PCB has been shown to be an excellent anti-inflammatory agent by inhibiting key pro-inflammatory signaling cascades, such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α, while promoting anti-inflammatory cytokines such as IL-10.

Experimental Protocols

Extraction and Purification of C-Phycocyanin (Source of PCB)

This protocol outlines a general procedure for obtaining high-purity C-phycocyanin from Spirulina biomass, which is a prerequisite for cleaving the PCB chromophore.

Methodology:

-

Cell Lysis and Extraction:

-

Suspend dry or wet Spirulina biomass in a sodium phosphate buffer (e.g., 100 mM, pH 7.0) at a ratio of 1:25 (w/v).

-

Disrupt the cells to release the water-soluble phycocyanin. Common methods include:

-

Freeze-Thaw Cycles: Repeatedly freezing the suspension (e.g., at -20°C) and thawing it.

-

Sonication: Using an ultrasonic probe or bath to mechanically disrupt cell walls.

-

-

Stir the suspension at 4°C for several hours to overnight to ensure complete extraction.

-

Centrifuge the slurry at high speed (e.g., 10,000 x g for 15-20 min) to pellet cell debris. Collect the blue supernatant (crude extract).

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract while stirring at 4°C to achieve a final saturation of 65%. This selectively precipitates the phycobiliproteins.

-

Allow precipitation to occur overnight at 4°C.

-

Centrifuge at high speed (e.g., 27,000 x g for 15 min) to collect the blue protein pellet.

-

-

Dialysis:

-

Resuspend the pellet in a minimal volume of the extraction buffer.

-

Transfer the solution to a dialysis membrane (e.g., 12-14 kDa MWCO) and dialyze against the same buffer for 24-48 hours with several buffer changes to remove excess salt.

-

-

Chromatographic Purification:

-

For high-purity C-phycocyanin, further purification is achieved using chromatography.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-cellulose anion-exchange column equilibrated with the starting buffer. Elute the bound C-phycocyanin using a salt gradient (e.g., increasing concentrations of NaCl in the buffer).

-

Collect the bright blue fractions and assess purity.

-

-

Purity Assessment:

-

The purity of the C-phycocyanin solution is determined spectrophotometrically by the ratio of absorbance at 620 nm (phycocyanin) to 280 nm (total protein). A ratio > 4.0 is considered analytical grade.[6]

-

Protocol for Cleavage of this compound from C-Phycocyanin

Once purified C-phycocyanin is obtained, the covalently bound PCB can be cleaved from the apoprotein.

Methanolysis (Reflux Method):

-

Mix the purified, dried C-phycocyanin with absolute methanol in a round-bottom flask fitted with a reflux condenser.[7][8]

-

Heat the mixture to the boiling point of methanol under a nitrogen atmosphere to prevent oxidation.

-

Maintain the reflux for approximately 16 hours for complete cleavage.[9]

-

After cooling, the deep blue solution containing free PCB can be collected and further purified if necessary, typically using HPLC.

-

Note: Faster methods using sealed vessels at higher temperatures (120°C for 30 min) have also been developed and can significantly reduce the reaction time.[1][7]

Stability Assessment Protocol

This protocol describes a general method to evaluate the stability of a purified phycocyanin or PCB solution under different conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of the phycocyanin/PCB sample in a suitable buffer (e.g., 0.15 M phosphate-citrate buffer for pH studies).[10]

-

Condition Exposure:

-

pH Stability: Aliquot the stock solution into buffers of different pH values (e.g., 4, 5, 6, 7).

-

Thermal Stability: Incubate aliquots of the sample solution (at a fixed pH, e.g., 6.0) in water baths at various temperatures (e.g., 40, 50, 60, 70°C).

-

Photostability: Expose aliquots to a controlled light source with a known intensity, keeping a control sample in the dark.

-

-

Data Collection: At regular time intervals, take a sample from each condition and immediately measure its absorbance spectrum using a UV-Vis spectrophotometer.

-

Analysis:

-

Monitor the decrease in absorbance at the characteristic maximum wavelength (~620 nm for phycocyanin).

-

Calculate the relative concentration or percentage of degradation over time.

-

The data can be used to determine degradation kinetics and calculate the half-life (t₁/₂) of the compound under each specific condition.[6]

-

Conclusion

This compound is a promising bioactive compound with significant therapeutic potential. Its key physicochemical properties, such as its distinct spectral signature and variable solubility, are critical considerations for its use in research. While the parent C-phycocyanin complex is sensitive to heat and pH deviations, the free PCB chromophore exhibits remarkable thermal stability, opening avenues for its use in processed products. However, its poor aqueous solubility and susceptibility to oxidation at neutral pH remain challenges. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers aiming to harness the potent biological activities of this compound.

References

- 1. Fast cleavage of this compound from phycocyanin for use in food colouring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. helios.eie.gr [helios.eie.gr]

- 4. Near-Infrared Markers based on Bacterial Phytochromes with this compound as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Development of a method for phycocyanin recovery from filamentous cyanobacteria and evaluation of its stability and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phycocyanobilin Extraction from Spirulina Using Enzymatic Methods

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic extraction of phycocyanobilin (PCB) from Spirulina. The methodologies detailed herein are intended to guide researchers in the efficient isolation of this potent bioactive compound for applications in research and drug development.

Introduction

This compound (PCB) is the blue tetrapyrrole chromophore covalently attached to the apoprotein C-phycocyanin (C-PC), a major phycobiliprotein in Spirulina. PCB is the primary contributor to the antioxidant and anti-inflammatory properties of C-PC.[1] Its therapeutic potential stems from its ability to scavenge free radicals, inhibit NADPH oxidase, and modulate key inflammatory signaling pathways such as NF-κB and MAPK.[1][2] The extraction of PCB is a two-stage process: initial extraction of the C-phycocyanin protein from Spirulina biomass, followed by the cleavage and purification of the PCB chromophore. Enzymatic methods offer a mild and efficient alternative to harsh chemical or physical extraction techniques, potentially preserving the integrity of the target molecule.

Stage 1: Enzymatic Extraction of C-Phycocyanin from Spirulina

The first critical step is the disruption of the resilient Spirulina cell wall to release the C-phycocyanin. Various enzymes, including lysozyme, cellulases, and proteases, can be employed to hydrolyze the cell wall components. The choice of enzyme or enzyme combination can significantly impact the extraction yield and purity of C-PC.

Quantitative Data on Enzymatic Extraction of C-Phycocyanin

The following table summarizes the quantitative data from various studies on the enzymatic extraction of C-phycocyanin from Spirulina.

| Enzyme/Method | Biomass | Enzyme Concentration | Temperature (°C) | Time (h) | pH | C-Phycocyanin Yield (mg/g dry weight) | Purity (A620/A280) | Reference |